N-3-异恶唑基环戊烷甲酰胺
描述
N-3-isoxazolylcyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that has been found to have numerous physiological effects. Its discovery in the 1980s led to extensive research into its synthesis, mechanism of action, and potential applications in scientific research.
科学研究应用
药物化学观点
异恶唑衍生物在药物化学中至关重要,因为它们具有广泛的生物活性。它们是 valdecoxib 和 zonisamide 等药物中的关键成分,分别显示出抗精神病和抗惊厥活性。这突出了异恶唑环在药物设计中的重要性及其在各种治疗领域的潜力 (Barmade et al., 2016).
酶抑制
异恶唑衍生物已被研究其对二氢乳清酸脱氢酶的抑制作用,二氢乳清酸脱氢酶是嘧啶合成的关键酶。这种抑制与免疫抑制疗法相关,并在抗风湿药物的开发中具有意义 (Knecht & Löffler, 1998).
抗原生动物和抗真菌活性
异恶唑化合物已显示出显着的抗原生动物活性,特别是对布氏锥虫和恶性疟原虫,它们分别引起锥虫病和疟疾。这表明为这些疾病开发新疗法的潜在途径 (Patrick et al., 2007)。此外,与异恶唑密切相关的合成吡唑衍生物已显示出对各种植物病原体的抗真菌活性,强调了这些化合物的农业应用 (Vicentini et al., 2007).
抗病毒研究
硝唑尼特,一种源自异恶唑的噻唑烷环,已成为一种广谱抗病毒剂。最初开发用于抗原生动物,它已显示出对多种病毒的有效性,包括流感、乙型肝炎和丙型肝炎以及诺如病毒,无论是在体外还是临床环境中。这使异恶唑衍生物成为开发新抗病毒疗法的潜在关键参与者 (Rossignol, 2014).
抗过敏药
N-(4-异恶唑基噻唑-2-基)草酰胺酸衍生物已被确定为有效的口服抗过敏药,显示出比双钠色甘酸更高的疗效。这些发现为治疗过敏性反应和过敏性疾病开辟了新途径 (Chiarino et al., 1991).
属性
IUPAC Name |
N-(1,2-oxazol-3-yl)cyclopentanecarboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(7-3-1-2-4-7)10-8-5-6-13-11-8/h5-7H,1-4H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBBNCOONZQFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。